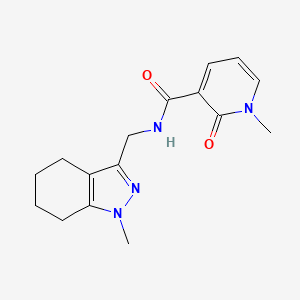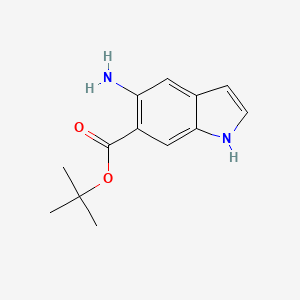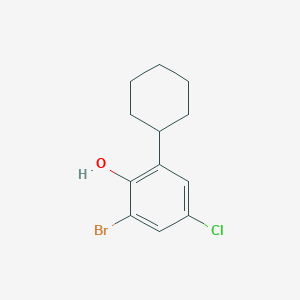![molecular formula C26H28N2O2S B2513784 1-(diphenylmethyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea CAS No. 1797286-63-5](/img/structure/B2513784.png)
1-(diphenylmethyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diphenylmethyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea is a complex organic compound characterized by its unique structure, which includes a diphenylmethyl group, a phenylsulfanyl group, and an oxan-4-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(diphenylmethyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of diphenylmethyl chloride with an appropriate amine to form the diphenylmethylamine intermediate. This intermediate is then reacted with 4-(phenylsulfanyl)oxan-4-ylmethyl isocyanate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(Diphenylmethyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the urea group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as alkyl halides, amines, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Diphenylmethyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(diphenylmethyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea involves its interaction with specific molecular targets. The diphenylmethyl group can interact with hydrophobic pockets in proteins, while the phenylsulfanyl group may form interactions with sulfur-containing amino acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(Diphenylmethyl)-4-methylpiperazine: Similar in structure but contains a piperazine ring instead of the oxan-4-ylmethyl group.
1-(Diphenylmethyl)-3-(phenylsulfanyl)urea: Lacks the oxan-4-ylmethyl group, making it less complex.
4-(2-Methyl-2-propanyl)-N-{[4-(phenylsulfanyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide: Contains a benzamide group instead of the urea group.
Uniqueness
1-(Diphenylmethyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the diphenylmethyl and phenylsulfanyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-benzhydryl-3-[(4-phenylsulfanyloxan-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O2S/c29-25(28-24(21-10-4-1-5-11-21)22-12-6-2-7-13-22)27-20-26(16-18-30-19-17-26)31-23-14-8-3-9-15-23/h1-15,24H,16-20H2,(H2,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZAQCMDEUSOTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)SC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2513701.png)
![2-benzamido-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2513702.png)
![4-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2513703.png)
![N-(Cyanomethyl)-2-[(3R,4R)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2513706.png)


![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-chloroacetate](/img/structure/B2513710.png)


![N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2513716.png)
![N-(4-(N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2513718.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-chlorobenzamide](/img/structure/B2513720.png)

![N-(2-methylphenyl)-2-{[7-oxo-2-(piperidin-1-yl)-6-(prop-2-en-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2513724.png)
